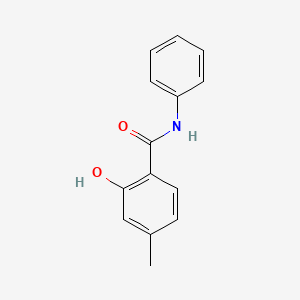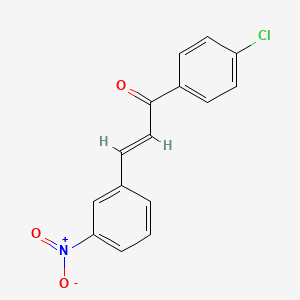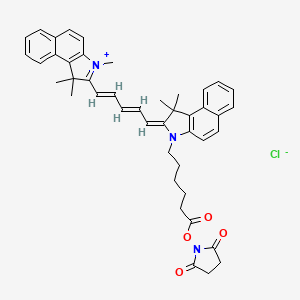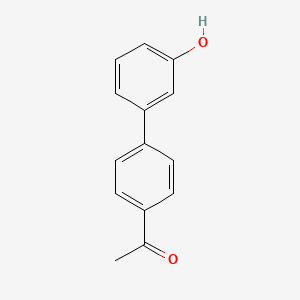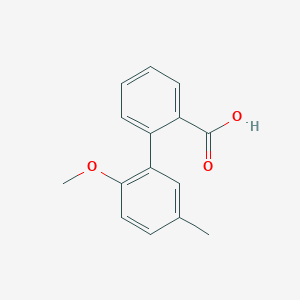
4-(3-Chloro-2-methylphenyl)phenol, 95%
Overview
Description
4-(3-Chloro-2-methylphenyl)phenol, 95% (4-CMPP) is an aromatic compound belonging to the phenol class of organic compounds. It is a white crystalline solid with a molecular formula of C9H9ClO and a molecular weight of 166.6 g/mol. 4-CMPP is a versatile compound with a wide range of applications in scientific research and laboratory experiments. It has been used in various studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-2-methylphenyl)phenol, 95% involves the reaction of 3-chloro-2-methylphenol with phenol in the presence of a catalyst.
Starting Materials
3-chloro-2-methylphenol, phenol, catalyst
Reaction
Mix 3-chloro-2-methylphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add a catalyst, such as sulfuric acid or hydrochloric acid, to the reaction mixture., Heat the reaction mixture to a temperature of 100-120°C and stir for several hours., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with water and dry it under vacuum to obtain 4-(3-Chloro-2-methylphenyl)phenol, 95%.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)phenol, 95% has been used in a wide range of scientific research applications, including studies on the structure and reactivity of organic compounds, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used in the synthesis of other aromatic compounds, such as 4-chloro-3-methylphenol and 4-chloro-2-methylphenol.
Mechanism Of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever. Additionally, 4-(3-Chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
4-(3-Chloro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 4-(3-Chloro-2-methylphenyl)phenol, 95% has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with in large quantities.
Future Directions
The potential applications of 4-(3-Chloro-2-methylphenyl)phenol, 95% are vast and varied. Potential future directions for research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method and potential modifications to improve its stability and efficacy could be beneficial. Additionally, further research into its potential applications in drug delivery systems and other medical applications could prove beneficial. Finally, further research into its potential environmental applications, such as its use as an herbicide or pesticide, could prove beneficial.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZTVWYBAFGPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680719 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)phenol | |
CAS RN |
1181320-98-8 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



